molecular formula C13H18N6O2 B6123706 4-(diethylamino)-2-hydroxybenzaldehyde (4-amino-1,2,5-oxadiazol-3-yl)hydrazone

4-(diethylamino)-2-hydroxybenzaldehyde (4-amino-1,2,5-oxadiazol-3-yl)hydrazone

Cat. No. B6123706
M. Wt: 290.32 g/mol
InChI Key: YVBXSKSQHZKQOF-OVCLIPMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(diethylamino)-2-hydroxybenzaldehyde (4-amino-1,2,5-oxadiazol-3-yl)hydrazone, also known as DEAB-H, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a variety of biochemical and physiological effects, making it a valuable tool for investigating a wide range of biological processes.

Mechanism of Action

The mechanism of action of 4-(diethylamino)-2-hydroxybenzaldehyde (4-amino-1,2,5-oxadiazol-3-yl)hydrazone involves the inhibition of aldehyde dehydrogenase activity. Aldehyde dehydrogenase is an enzyme that is involved in the metabolism of various aldehydes, including some that are toxic to cells. Inhibition of this enzyme leads to an accumulation of toxic aldehydes, resulting in cell death.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, this compound has been found to exhibit a variety of other biochemical and physiological effects. These include anti-inflammatory and antioxidant effects, as well as the ability to modulate the activity of certain ion channels in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(diethylamino)-2-hydroxybenzaldehyde (4-amino-1,2,5-oxadiazol-3-yl)hydrazone in lab experiments is its ability to selectively inhibit aldehyde dehydrogenase activity. This allows for the investigation of the role of this enzyme in various biological processes. However, one limitation of using this compound is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for research involving 4-(diethylamino)-2-hydroxybenzaldehyde (4-amino-1,2,5-oxadiazol-3-yl)hydrazone. One area of interest is the development of combination therapies for cancer that incorporate this compound. Another area of interest is the investigation of the role of aldehyde dehydrogenase in various biological processes, including the metabolism of alcohol and other toxic substances. Additionally, the potential use of this compound as a tool for investigating ion channel function in the brain is an area that warrants further exploration.

Synthesis Methods

The synthesis of 4-(diethylamino)-2-hydroxybenzaldehyde (4-amino-1,2,5-oxadiazol-3-yl)hydrazone involves the reaction of 4-amino-1,2,5-oxadiazole-3-carboxylic acid hydrazide with 4-diethylaminosalicylaldehyde in the presence of acetic acid and acetic anhydride. The resulting product is a yellow crystalline powder that is soluble in organic solvents such as ethanol and DMSO.

Scientific Research Applications

4-(diethylamino)-2-hydroxybenzaldehyde (4-amino-1,2,5-oxadiazol-3-yl)hydrazone has been used in a variety of scientific research applications, including the study of cancer, inflammation, and oxidative stress. In cancer research, this compound has been found to inhibit the activity of aldehyde dehydrogenase, an enzyme that is overexpressed in many types of cancer cells. This inhibition leads to increased sensitivity of cancer cells to chemotherapy drugs, making this compound a potential candidate for combination therapy.

properties

IUPAC Name

2-[(E)-[(4-amino-1,2,5-oxadiazol-3-yl)hydrazinylidene]methyl]-5-(diethylamino)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6O2/c1-3-19(4-2)10-6-5-9(11(20)7-10)8-15-16-13-12(14)17-21-18-13/h5-8,20H,3-4H2,1-2H3,(H2,14,17)(H,16,18)/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVBXSKSQHZKQOF-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=NNC2=NON=C2N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC(=C(C=C1)/C=N/NC2=NON=C2N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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